5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-2-(difluoromethyl)pyrazole with azepan-1-ylmethanone under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid and solvents like water or ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone
- [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone
- [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Uniqueness
What sets 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-11(13)17-8(7-9(14)15-17)10(18)16-5-3-1-2-4-6-16/h7,11H,1-6H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENJZGPLKWPRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NN2C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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